molecular formula C25H40N2O6S B583321 14,15-Leukotriene D4

14,15-Leukotriene D4

Cat. No.: B583321
M. Wt: 496.7 g/mol
InChI Key: BUTLPEVGZIRJOA-SPCGXPCUSA-N
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Description

14,15-Leukotriene D4 is a member of the leukotriene family, which are eicosanoids derived from arachidonic acid. This compound is classified as an eoxin, primarily synthesized by eosinophils, mast cells, and nasal polyps. It plays a significant role in inflammatory responses, particularly in increasing vascular permeability and inducing smooth muscle contraction.

Preparation Methods

Synthetic Routes and Reaction Conditions: 14,15-Leukotriene D4 is synthesized through a pathway involving the dual actions of 15-lipoxygenase and 12-lipoxygenase on arachidonic acid. The process involves the formation of intermediates such as 15-Hydroperoxyeicosatetraenoic acid and 14,15-Leukotriene A4 .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from biological sources, such as eosinophils. The process includes cell culture, stimulation of leukotriene production, and subsequent extraction and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 14,15-Leukotriene D4 undergoes various chemical reactions, including:

    Oxidation: Conversion to other leukotrienes or metabolites.

    Reduction: Formation of less active metabolites.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, catalase.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Scientific Research Applications

14,15-Leukotriene D4 has several scientific research applications:

Mechanism of Action

14,15-Leukotriene D4 exerts its effects by binding to cysteinyl leukotriene receptors, specifically cysteinyl leukotriene receptor 1 and cysteinyl leukotriene receptor 2. This binding triggers a cascade of intracellular signaling pathways, leading to smooth muscle contraction, increased vascular permeability, and recruitment of immune cells to sites of inflammation .

Comparison with Similar Compounds

  • Leukotriene C4
  • Leukotriene E4
  • Leukotriene B4

Comparison: 14,15-Leukotriene D4 is unique in its synthesis pathway, involving both 15-lipoxygenase and 12-lipoxygenase, whereas other leukotrienes like Leukotriene C4 and Leukotriene E4 are primarily synthesized through the 5-lipoxygenase pathway. Additionally, this compound has distinct biological activities, such as its role in increasing vascular permeability and inducing smooth muscle contraction .

Properties

IUPAC Name

(5Z,8Z,10E,12E,14R,15S)-14-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-15-hydroxyicosa-5,8,10,12-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N2O6S/c1-2-3-12-15-21(28)22(34-19-20(26)25(33)27-18-24(31)32)16-13-10-8-6-4-5-7-9-11-14-17-23(29)30/h4,6-10,13,16,20-22,28H,2-3,5,11-12,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b6-4-,9-7-,10-8+,16-13+/t20-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTLPEVGZIRJOA-SPCGXPCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(C=CC=CC=CCC=CCCCC(=O)O)SCC(C(=O)NCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCCC(=O)O)SC[C@@H](C(=O)NCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901032108
Record name Eoxin D4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does EXD4 impact pancreatic beta cell proliferation?

A1: EXD4, a glucagon-like peptide-1 (GLP-1) agonist, has been shown to enhance pancreatic beta cell proliferation. [] This effect is mediated through the activation of Wnt signaling pathways within the beta cells. [] Essentially, EXD4 binds to GLP-1 receptors, which in turn activates the protein kinase Akt. [] This activation, independent of another protein kinase GSK3β, leads to the enhancement of Wnt signaling. [] The downstream effects of this signaling cascade include the upregulation of Cyclin D1 and c-Myc, both crucial regulators of cell proliferation. []

Q2: What evidence supports the role of Wnt signaling in EXD4-mediated beta cell proliferation?

A2: Research demonstrates that both basal and EXD4-induced proliferation of beta cells are dependent on active Wnt signaling. [] Inhibiting this pathway, either by suppressing β-catenin (a key Wnt signaling molecule) or by using a dominant-negative TCF7L2 (a transcription factor activated by Wnt signaling), significantly reduces both basal and EXD4-induced beta cell proliferation. [] These findings strongly suggest that Wnt signaling is a critical mediator of EXD4's effect on beta cell proliferation.

Q3: What are the potential implications of understanding EXD4's impact on Wnt signaling and beta cell proliferation?

A3: Unraveling the mechanisms by which EXD4 influences Wnt signaling and beta cell proliferation could open avenues for novel diabetes treatments. [] Stimulating beta cell regeneration and proliferation holds immense therapeutic potential for diabetic patients, potentially leading to better glycemic control and a reduced dependence on exogenous insulin.

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